molecular formula C9H6FNS B8573298 5-(4-Fluorophenyl)thiazole CAS No. 398-43-6

5-(4-Fluorophenyl)thiazole

Cat. No. B8573298
CAS RN: 398-43-6
M. Wt: 179.22 g/mol
InChI Key: YBKRZMVRSWNPRC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazole is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

398-43-6

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H

InChI Key

YBKRZMVRSWNPRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CS2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using 5-bromothiazole (1.0 g, 6.09 mmol) and (4-fluorophenyl)boronic acid (1.0 g, 7.31 mmol) and following the procedure described in example 7 step 1, the title compound was obtained after purification by purified by Biotage IsoleraOne® column (10% ethyl acetate in hexane) as yellow viscous liquid (0.4 g, 36% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.05 (s, 1H), 8.25 (s, 1H), 7.73-7.69 (m, 2H), 7.27 (t, 2H); LC-MS m/z calculated for [M+H]+ 180.02. found 180.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a sealed tube containing a solution of thiazole (2 g, 23.53 mmol) in DMA (10 mL) was added potassium acetate (6.9 g, 70.58 mmol), 1-fluoro-4-iodobenzene (15.6 g, 70.58 mmol), and palladium hydroxide\C (0.53 g, 2.35 mmol) under nitrogen. The reaction mixture was heated to 145° C. and stirred for 16 h. The reaction mixture was cooled to room temperature and diluted with water (200 mL), filtered through Celite® reagent, and extracted with ethyl acetate (300 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain crude product. The crude product was purified by column chromatography (100-200μ silica gel, eluting with 10% EtOAc and hexane) to afford 5-(4-fluorophenyl)thiazole (0.9 g, 22%). 1H NMR (400 MHz, CDCl3): δ 8.74 (s, 1H), 8.01 (s, 1H), 7.55 (t, 2H), 7.11 (t, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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